molecular formula C11H16N2O B2836763 N-(2-ethylphenyl)-2-(methylamino)acetamide CAS No. 900640-63-3

N-(2-ethylphenyl)-2-(methylamino)acetamide

Cat. No. B2836763
CAS RN: 900640-63-3
M. Wt: 192.262
InChI Key: DVNOAECEMGEQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-(methylamino)acetamide (EPMA) is an important chemical compound with a wide range of applications in scientific research, particularly in the field of biochemistry and physiology. EPMA is a derivative of acetamide, a common chemical compound found in many organic compounds. EPMA is used in many laboratory experiments due to its unique properties, such as its ability to form strong bonds with other molecules and its stability in aqueous solutions.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This research studied chloroacetamide herbicides, including acetochlor, which is structurally related to N-(2-ethylphenyl)-2-(methylamino)acetamide. It was found that these herbicides undergo complex metabolic pathways involving cytochrome P450 isoforms, leading to their carcinogenic properties in rats. This study contributes to understanding the metabolic activation pathways of such compounds (Coleman et al., 2000).

Chemoselective Acetylation in Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, closely related to the compound , is an intermediate in antimalarial drug synthesis. The study explored efficient ways to chemoselectively acetylate 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using various acyl donors. This process is vital for the synthesis of drugs with specific functional groups (Magadum & Yadav, 2018).

Development of Potent Opioid Agonists

The synthesis of N-methyl-N-[2-(1-pyrrolidinyl)ethyl]acetamides, including derivatives structurally similar to N-(2-ethylphenyl)-2-(methylamino)acetamide, was explored for their potential as kappa-opioid agonists. These compounds showed significant potency and could be valuable for pain management (Barlow et al., 1991).

Environmental Impact of Chloroacetamide Herbicides

Studies on the environmental presence of acetochlor, a chloroacetamide herbicide, showed its prevalence in rainwater and streams but not in groundwater, indicating its environmental distribution and potential impact. Understanding the environmental fate of similar compounds is essential for ecological assessments (Kolpin et al., 1996).

Novel Therapeutic Applications

Research into compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, structurally related to N-(2-ethylphenyl)-2-(methylamino)acetamide, showed promise as anticancer drugs. Their synthesis and molecular docking analyses indicated potential in targeting specific cancer-related receptors (Sharma et al., 2018).

Corrosion Inhibition in Industrial Applications

1-(2-ethylamino)-2-methylimidazoline, related to the compound of interest, was studied for its corrosion inhibition efficiency on carbon steel in acid media. This research is significant for industrial applications where corrosion resistance is crucial (Cruz et al., 2004).

properties

IUPAC Name

N-(2-ethylphenyl)-2-(methylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-9-6-4-5-7-10(9)13-11(14)8-12-2/h4-7,12H,3,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNOAECEMGEQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-(methylamino)acetamide

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